DS-3078a
Description
DS-3078a is an oral, ATP-competitive small-molecule inhibitor targeting both mTORC1 and mTORC2 complexes. Preclinical studies demonstrated its potent inhibition of mTOR kinase activity with an IC50 in the low nanomolar range, leading to cytostatic effects via suppression of downstream pathways such as 4E-BP1 and Akt (T308/S473) phosphorylation . In a first-in-human Phase I trial (NCT01587040), this compound was evaluated in patients with advanced solid tumors or lymphomas. The study identified a maximum tolerated dose (MTD) and reported dose-limiting toxicities, including hyperglycemia (17% all-grade incidence) and mucositis .
Properties
Molecular Formula |
C21H21F3O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
DS3078a; DS 3078a; DS-3078a; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Preclinical Efficacy of mTORC1/2 Inhibitors
| Compound | mTOR IC50 | Cell Growth Inhibition (GI50 <500 nM) | Tumor Growth Inhibition (In Vivo) | Feedback Loop Disruption (p-Akt T308) |
|---|---|---|---|---|
| DS-3078a | ~1–10 nM | 200/230 cell lines | 9/12 xenografts (>50% TGI) | Yes (A498 renal carcinoma) |
| AZD8055 | 0.8 nM | Not reported | Comparable to this compound | No |
| OSI-027 | 22 nM | Not reported | Partial inhibition | No |
| AZD2014 | 2.8 nM | Not reported | Moderate activity | Limited |
This compound exhibited broad cytostatic activity across 200+ cancer cell lines and robust tumor growth inhibition in xenograft models, outperforming AZD8055 and OSI-027 in sustained pathway suppression. Unlike AZD8055, this compound induced feedback activation of p-Akt (T308), a biomarker linked to mTORC1 inhibition .
Table 2: Hyperglycemia Incidence in Clinical Trials
| Compound | Schedule | All-Grade (%) | High-Grade (%) | Study Phase |
|---|---|---|---|---|
| This compound | Continuous | 17 | Not reported | Phase I |
| AZD2014 | Intermittent | 9 | <1 | Phase I |
| INK-128 | Intermittent | 44 | 4 | Phase I |
| INK-128 | Continuous | 88 | 16 | Phase I |
Hyperglycemia, a class effect of mTOR/PI3K pathway inhibitors, was less frequent with this compound (17%) compared to INK-128 (44–88%) but higher than AZD2014 (9%) . This variability correlates with dosing schedules and compound-specific pharmacokinetic profiles.
Pharmacokinetic and Resistance Profiles
- Half-Life and Dosing : this compound’s half-life and optimal dosing schedule remain undisclosed, but AZD2014, with a 4-hour half-life, required twice-daily dosing to maintain target inhibition .
- Resistance Mechanisms : PI3K/AKT/mTOR inhibitors face intrinsic resistance due to pathway reactivation. This compound’s dual inhibition partially mitigates this, though compensatory pathways (e.g., ERK signaling) may still limit efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
